molecular formula C17H15N3OS B2950938 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine CAS No. 626222-25-1

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Cat. No.: B2950938
CAS No.: 626222-25-1
M. Wt: 309.39
InChI Key: CCKJVTMLIIVXKM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methoxyphenyl group and a pyridin-3-ylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyridin-3-ylmethylthio Group: This step involves the reaction of the pyridazine intermediate with a pyridin-3-ylmethylthiol derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used in studies to understand its interaction with biological targets.

    Materials Science: The compound may have applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)pyridazine: Lacks the pyridin-3-ylmethylthio group.

    6-((Pyridin-3-ylmethyl)thio)pyridazine: Lacks the methoxyphenyl group.

Uniqueness

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is unique due to the presence of both the methoxyphenyl and pyridin-3-ylmethylthio groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-21-15-6-4-14(5-7-15)16-8-9-17(20-19-16)22-12-13-3-2-10-18-11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKJVTMLIIVXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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